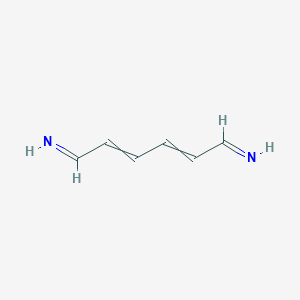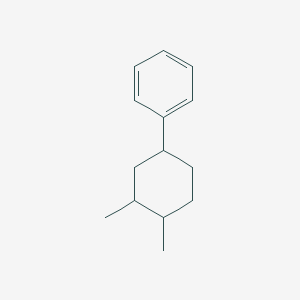![molecular formula C18H18Cl2N2 B14271007 1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride CAS No. 139328-08-8](/img/structure/B14271007.png)
1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride is a chemical compound that belongs to the class of bipyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a bipyridinium core with a 4-methylphenylmethyl substituent, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with 4-methylbenzyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridinium core allows for substitution reactions, where the chloride ions can be replaced with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium bromide or sodium iodide in acetone or ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced bipyridinium species.
Substitution: Formation of bipyridinium salts with different anions.
Scientific Research Applications
1-[(4-Methylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials and electronic devices.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride involves its interaction with specific molecular targets and pathways. The bipyridinium core can interact with nucleic acids and proteins, leading to various biological effects. The compound may also generate reactive oxygen species (ROS) upon oxidation, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A parent compound with similar structural features but lacking the 4-methylphenylmethyl substituent.
Methyl viologen: Another bipyridinium salt with different substituents, known for its herbicidal properties.
Uniqueness
1-[(4-Methylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride is unique due to its specific substituent, which imparts distinct chemical and biological properties
Properties
CAS No. |
139328-08-8 |
|---|---|
Molecular Formula |
C18H18Cl2N2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-pyridin-1-ium-4-ylpyridin-1-ium;dichloride |
InChI |
InChI=1S/C18H17N2.2ClH/c1-15-2-4-16(5-3-15)14-20-12-8-18(9-13-20)17-6-10-19-11-7-17;;/h2-13H,14H2,1H3;2*1H/q+1;;/p-1 |
InChI Key |
KVPCWYHNRWNNAV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)
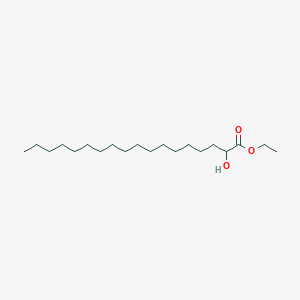


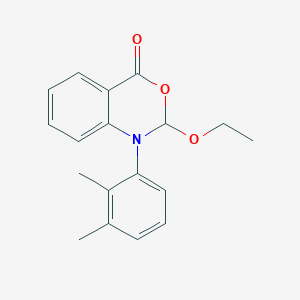
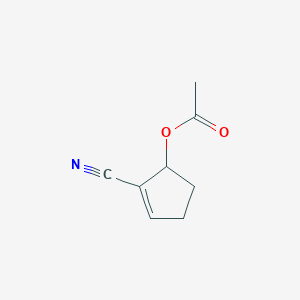

![1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14270957.png)
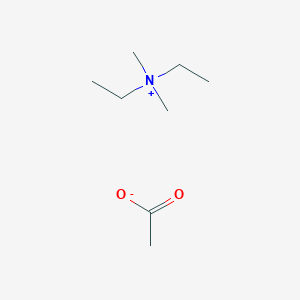

![Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)
![3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14270974.png)
